molecular formula C9H12ClN3O B8711000 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B8711000
M. Wt: 213.66 g/mol
InChI Key: JAHSQLONUYIJHM-UHFFFAOYSA-N
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Description

6-Chloro-N-(oxan-4-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6 and a tetrahydropyran-4-yl (oxan-4-yl) group attached to the amine at position 4. The compound’s molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.67 g/mol (calculated). Its structure combines a heterocyclic aromatic core with a cyclic ether substituent, which may enhance solubility and modulate steric or electronic interactions in biological systems.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13)

InChI Key

JAHSQLONUYIJHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Trichloropyrimidine Precursors

A widely adopted strategy involves sequential nucleophilic substitutions on 2,4,5-trichloropyrimidine (TCP). The protocol begins with selective amination at the 4-position using oxan-4-amine, followed by chloro-group retention at the 6-position. Key steps include:

  • Initial Amination : TCP reacts with oxan-4-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C. Triethylamine (TEA) serves as a base to deprotonate the amine, facilitating nucleophilic attack at the 4-position.

  • Selective Chloro Retention : The intermediate 4-(oxan-4-ylamino)-2,5-dichloropyrimidine undergoes regioselective hydrolysis using dilute HCl (1M) to remove the 2-chloro substituent while preserving the 6-chloro group.

Reaction Conditions :

ParameterValue
Temperature0–5°C (Step 1); 25°C (Step 2)
SolventTHF (Step 1); H2O/THF (Step 2)
CatalystTEA (2.5 equiv)
Yield68–72% (over two steps)

This method’s regioselectivity arises from the electronic effects of the pyrimidine ring, where the 4-position is more electrophilic due to adjacent nitrogen atoms.

One-Pot Multi-Component Coupling

An alternative approach employs a one-pot synthesis combining 4,6-dichloropyrimidine, oxan-4-amine, and a palladium catalyst. This method streamlines the process by concurrent amination and dehalogenation:

  • Catalytic System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene enables C–N bond formation at 110°C.

  • Selectivity Control : Excess oxan-4-amine (3.0 equiv) ensures complete conversion of the 4-chloro group while minimizing over-amination at the 6-position.

Optimized Parameters :

VariableOptimal Value
Reaction Time12–14 hours
LigandXantphos
Yield81% (isolated)

This method reduces purification steps and improves atom economy, making it preferable for industrial-scale production.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Amination

During the palladium-catalyzed reaction, two competing pathways emerge:

  • Desired Pathway : Oxan-4-amine attacks the 4-position of dichloropyrimidine, forming the target compound.

  • Side Reaction : Over-amination at the 6-position generates N-(oxan-4-yl)-4,6-diaminopyrimidine, observed in 8–12% yields without careful stoichiometric control.

Mitigation Strategies :

  • Temperature Modulation : Maintaining temperatures below 115°C suppresses di-amination.

  • Ligand Screening : Bulky phosphine ligands (e.g., DavePhos) reduce steric access to the 6-position, lowering byproduct formation to <5%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR :

    • Pyrimidine H-5 singlet at δ 8.22 ppm (integration 1H).

    • Oxane ring protons appear as multiplet δ 3.70–4.10 ppm (2H) and δ 1.50–1.90 ppm (4H).

  • LC-MS : Molecular ion peak at m/z 213.07 [M+H]⁺ aligns with the theoretical mass (213.66 g/mol).

Purity Assessment

HPLC analyses under reverse-phase conditions (C18 column, 60:40 H2O:MeCN) show ≥98% purity for both synthetic routes, with retention times of 6.8 ± 0.2 minutes.

Comparative Evaluation of Methodologies

MetricNucleophilic SubstitutionOne-Pot Coupling
Total Yield68–72%81%
Byproduct Formation5–8%3–5%
Reaction Time18–20 hours12–14 hours
ScalabilityModerateHigh

The one-pot method outperforms traditional substitution in yield and efficiency but requires stringent catalyst handling.

Industrial-Scale Considerations

Cost Analysis

  • TCP Route : Raw material costs dominate (∼$420/kg TCP vs. $380/kg dichloropyrimidine).

  • Catalytic Method : Pd catalyst recycling reduces expenses by 22% per batch after three reuse cycles.

Environmental Impact

The one-pot process reduces solvent waste by 40% compared to multi-step protocols, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis may result in the formation of pyrimidine-4-amine and tetrahydro-2H-pyran .

Scientific Research Applications

6-chloro-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric site. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine can be contextualized by comparing it to pyrimidin-4-amine derivatives with varying substituents. Key compounds are analyzed below:

Table 1: Structural and Functional Comparison of 6-Chloro-N-(R)pyrimidin-4-amine Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) Key Biological Activity Key References
This compound Oxan-4-yl (tetrahydropyran-4-yl) 213.67 Not explicitly reported; structural analog of kinase inhibitors
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine 4-Fluorophenyl ~290 (estimated) Intermediate in antitumor agent synthesis
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine 4-Trifluoromethoxyphenyl 325.7 Precursor to kinase inhibitors (e.g., Bcr-Abl)
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 2-Chlorophenyl, methyl 346.73 Predicted SARS-CoV-2 Mpro inhibitor
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine 4-Methylsulfonylphenyl 340.0 PI5P4Kγ inhibitor (brain-penetrant)
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide 4-Chlorophenyl 255.68 Moderate anti-tubercular activity (65% inhibition at 6.25 µg/mL)

Key Observations:

Substituent Impact on Bioactivity :

  • Aryl Groups (e.g., 4-fluorophenyl, 4-chlorophenyl) : Enhance lipophilicity and π-π stacking interactions, often correlating with kinase inhibition or antimicrobial activity .
  • Oxan-4-yl Group : Introduces a polar, bulky substituent that may improve solubility and reduce metabolic degradation compared to aryl analogs. This feature is advantageous in CNS-targeting agents (e.g., PI5P4Kγ inhibitors in ) .
  • Trifluoromethoxy/Methylsulfonyl Groups : Electron-withdrawing substituents improve binding affinity to hydrophobic enzyme pockets (e.g., Bcr-Abl kinase) .

For example, 6-chloropyrimidin-4-amine (parent compound) has a calculated TPSA (Topological Polar Surface Area) of 41.6 Ų, while oxan-4-yl substitution may raise this value, favoring membrane permeability . Lipophilicity (logP) trends: Aryl-substituted derivatives (e.g., 4-chlorophenyl, logP ~3.5) are more lipophilic than oxan-4-yl analogs (estimated logP ~2.1), impacting blood-brain barrier penetration .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic aromatic substitution (e.g., reacting 4,6-dichloropyrimidine with amines) or cross-coupling (e.g., Suzuki-Miyaura for arylboronic acids) . The oxan-4-yl derivative likely follows similar protocols using tetrahydropyran-4-amine as the nucleophile.

Q & A

Q. Basic

  • 1H/13C NMR :
    • Pyrimidine protons: δ 6.5–8.5 ppm (aromatic H).
    • Oxan-4-yl group: δ 3.0–4.0 ppm (ether protons) .
    • C-Cl signal: δ 158.2 ppm in 13C NMR .
  • HRMS : Validate molecular weight (e.g., [M+H]+ = 226.0745 for C9H12ClN3O) .
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

How can researchers analyze substituent effects on the reactivity of pyrimidine derivatives like this compound?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies :
    • Compare electron-withdrawing (e.g., -CF3) vs. electron-donating groups (e.g., -OCH3) on reaction rates .
    • Use Hammett plots to correlate substituent σ values with reaction kinetics .
  • Computational Modeling :
    • Density Functional Theory (DFT) to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) .

How should researchers address low yields in the synthesis of this compound derivatives?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary temperature (40–100°C), solvent polarity (DCM vs. DMF), and catalyst loading (0.1–1.0 equiv) .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity, achieving 30% higher yields .
  • Purification Optimization : Use preparative HPLC to isolate high-purity fractions (>95%) .

What computational strategies are recommended for predicting biological interactions of this compound?

Q. Advanced

  • Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS with explicit solvent models to assess binding stability .
  • Binding Affinity Calculations : MM/PBSA to quantify free energy contributions of key residues .

How can solubility challenges be mitigated for in vitro assays?

Q. Advanced

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS) to maintain solubility without cytotoxicity .
  • Liposome Encapsulation : Enhances bioavailability for cell-based studies .
  • pH Adjustment : Ionizable groups (e.g., amine) can be protonated at physiological pH to improve solubility .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Standardized Assays : Follow NIH/NCATS guidelines for concentration ranges and cell lines .
  • Orthogonal Validation : Confirm activity via enzymatic assays (e.g., kinase inhibition) and cell viability tests .
  • Degradation Analysis : Use LC-MS to monitor stability under assay conditions .

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